molecular formula C6H3BrClN3 B1520217 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 784150-41-0

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1520217
CAS No.: 784150-41-0
M. Wt: 232.46 g/mol
InChI Key: NJPXMLQSSKQIJH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is used as an intermediate in the preparation of tyrosine kinase inhibitors .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure is similar to the nucleotide base pair of DNA and RNA, which makes it a valuable compound in the treatment of cancer .


Chemical Reactions Analysis

Pyrrolo[2,3-D]pyrimidine derivatives have been designed and synthesized based on molecular diversity . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .


Physical and Chemical Properties Analysis

This compound is a yellow solid with a melting point of 287–288 °C . It is soluble in DMSO, ethyl acetate, and methanol .

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrrolopyrimidine Nucleosides Synthesis : Hinshaw et al. (1969) explored the synthesis of pyrrolopyrimidine nucleosides, which involved treating 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine with N-bromoacetamide, leading to the production of 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine (Hinshaw et al., 1969).

  • Crystal Structure Analysis : Asaftei et al. (2009) synthesized 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and performed X-ray analyses, revealing different positioning of the side chain relative to the heterocyclic ring (Asaftei et al., 2009).

  • Unexpected Nucleophilic Displacement : Gupta et al. (1990) reported an unexpected nucleophilic displacement involving 6-bromo-4-chloro-5-cyanopyrrolo[2,3-d]pyrimidine with methanolic ammonia, leading to 6-amino-4-chloro-5-cyano-7-(2-deoxy-β-D-erythro-pentofuranosyl)-pyrrolo[2,3-d]pyrimidine (Gupta et al., 1990).

Green Chemistry Approaches

  • Green Synthesis of Pyrrolopyrimidine Derivatives : Wang et al. (2017) reported a green and simple Cu-catalyzed method for efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives, highlighting economical and environmentally friendly approaches (Wang et al., 2017).

Antiviral Activity Studies

  • Synthesis and Antiviral Activity : Saxena et al. (1988) investigated the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines for antiviral activity, though they observed only slight activity and cytotoxicity in their studies (Saxena et al., 1988).

Drug Synthesis and Evaluation

  • Synthesis of Tyrosine Kinase Inhibitors : Gangjee et al. (2010) synthesized a series of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases and evaluated them as antiangiogenic agents (Gangjee et al., 2010).

  • Antiproliferative and Antiviral Evaluation : Swayze et al. (1992) prepared 6-substituted pyrrolo[2,3-D]-pyrimidine nucleoside analogs related to toyocamycin and sangivamycin for antiproliferative and antiviral evaluation (Swayze et al., 1992).

Large-Scale Synthesis for Pharmaceutical Applications

  • Scalable Preparation for Pharmaceutical Compounds : Bugge et al. (2014) developed a practical, robust, and scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, starting from inexpensive chemicals, for pharmaceutical applications (Bugge et al., 2014).

  • Large-Scale Synthesis via Dakin-West Reaction : Fischer and Misun (2001) presented an efficient synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, demonstrating the first application of a Dakin−West reaction on a plant scale (Fischer & Misun, 2001).

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word "Warning" . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

Pyrrolo[2,3-D]pyrimidine derivatives have shown significant antiproliferative effects on both ER+ and triple-negative breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib . This suggests that these compounds could be further explored for their potential in cancer treatment.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The compound acts as an inhibitor of CDKs, thereby modulating cell cycle dynamics and potentially inducing cell cycle arrest . Additionally, this compound has been shown to interact with various signaling proteins, affecting pathways involved in cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cell lines, the compound has demonstrated significant antiproliferative activity by inducing apoptosis and inhibiting cell growth . This is primarily achieved through the inhibition of CDKs and the subsequent disruption of cell cycle progression. Furthermore, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are key regulators of the cell cycle . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity. This leads to cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antiproliferative effects of this compound have been shown to persist for several days, indicating sustained activity . Long-term exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . These modifications can direct the compound to specific compartments or organelles, affecting its overall efficacy and mechanism of action.

Properties

IUPAC Name

6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPXMLQSSKQIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672053
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784150-41-0
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784150-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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